molecular formula C12H16IN B8014073 N-[(2-iodophenyl)methyl]cyclopentanamine

N-[(2-iodophenyl)methyl]cyclopentanamine

Cat. No.: B8014073
M. Wt: 301.17 g/mol
InChI Key: IALCBTIZPHAZHL-UHFFFAOYSA-N
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Description

N-[(2-Iodophenyl)methyl]cyclopentanamine is a cyclopentanamine derivative featuring a 2-iodobenzyl substituent. The iodine atom at the 2-position of the phenyl ring introduces unique electronic and steric properties, distinguishing it from halogenated (e.g., fluoro, chloro) or nitro-substituted analogs.

Properties

IUPAC Name

N-[(2-iodophenyl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN/c13-12-8-4-1-5-10(12)9-14-11-6-2-3-7-11/h1,4-5,8,11,14H,2-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALCBTIZPHAZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-iodophenyl)methyl]cyclopentanamine typically involves the reaction of 2-iodobenzyl chloride with cyclopentylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-iodophenyl)methyl]cyclopentanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the removal of the iodine atom, forming the corresponding deiodinated product.

    Substitution: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Deiodinated cyclopentanamine derivatives.

    Substitution: Various substituted phenylcyclopentanamine derivatives.

Scientific Research Applications

N-[(2-iodophenyl)methyl]cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-iodophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical parameters of N-[(2-iodophenyl)methyl]cyclopentanamine and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Predicted Density (g/cm³) Predicted Boiling Point (°C) LogD (pH 5.5)
This compound* 2-Iodo C₁₂H₁₆IN ~333.18 ~1.45 (estimated) ~290 (estimated) ~3.2 (estimated)
N-[(2,6-Difluorophenyl)methyl]cyclopentanamine 2,6-Difluoro C₁₂H₁₅F₂N 211.25 1.12 267.5 8.57 (pKa)
N-[(2,4-Dichlorophenyl)methyl]cyclopentanamine 2,4-Dichloro C₁₂H₁₅Cl₂N 256.16 1.23 (estimated) 275 (estimated) ~3.8
N-[(4-Nitrophenyl)methyl]cyclopentanamine 4-Nitro C₁₂H₁₆N₂O₂ 220.27 N/A N/A N/A
N-[(4-Fluorophenyl)methyl]cycloheptanamine 4-Fluoro (cycloheptane) C₁₄H₂₀FN 221.31 N/A N/A N/A

*Note: Values for the 2-iodo derivative are estimated based on halogen substitution trends.

Key Observations :

  • Halogen Effects : The iodine atom in the 2-position increases molecular weight and lipophilicity (higher LogD) compared to fluoro or chloro analogs. This enhances membrane permeability but may reduce aqueous solubility .
  • Steric Impact : The bulky iodine atom at the 2-position may sterically hinder interactions with biological targets compared to smaller halogens (e.g., fluoro in ).

Pharmacological and Functional Comparisons

Polymer Catalysis
  • Methyl Methacrylate Polymerization : Zn(II) and Cd(II) complexes of N-(pyridin-2-ylmethylene)cyclopentanamine ligands exhibited moderate catalytic activity . The 2-iodo analog’s larger halogen may sterically hinder metal coordination, reducing catalytic efficiency.

Biological Activity

N-[(2-iodophenyl)methyl]cyclopentanamine is an organic compound that has gained attention in the fields of medicinal chemistry and material science due to its unique structural features and potential biological activities. This compound, characterized by a cyclopentanamine moiety linked to a 2-iodophenyl group, presents intriguing possibilities for research and application. The presence of the iodine atom is particularly noteworthy as it enhances the compound's reactivity and may influence its biological properties.

Comparison with Similar Compounds

The biological activity of this compound can be compared to similar compounds, highlighting the influence of different substituents on biological properties. Below is a comparison table:

Compound NameStructure FeaturesUnique Aspects
N-[(3-Iodophenyl)methyl]cyclopentanamineIodine at position 3Potentially higher reactivity due to iodine's position
N-[(4-Iodophenyl)methyl]cyclopentanamineIodine at position 4Different binding properties compared to position 3
N-[(3-Bromophenyl)methyl]cyclopentanamineBromine instead of iodineLower reactivity due to bromine's smaller size
N-(Phenylmethyl)cyclopentanamineNon-halogenated phenyl groupLacks halogen substituents affecting reactivity

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Initial studies suggest that this compound may possess both antibacterial and antifungal properties, potentially making it a candidate for further development in treating infections caused by resistant strains of bacteria and fungi.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with various molecular targets, including enzymes and receptors. The iodine atom may enhance the compound's ability to form halogen bonds, influencing its binding affinity and specificity for target molecules.

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

  • Antifungal Activity : A study investigating cyclic diamines found that compounds with similar structures demonstrated considerable antifungal activity against Aspergillus niger and Aspergillus flavus, suggesting that this compound may also exhibit such properties .
  • Antibacterial Activity : Research on cyclic amines has indicated moderate antibacterial activity against various strains, highlighting the potential of similar compounds in developing new antibiotics .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its applications in drug development. The compound has been shown to interact with specific receptors, leading to physiological effects that warrant further investigation.

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